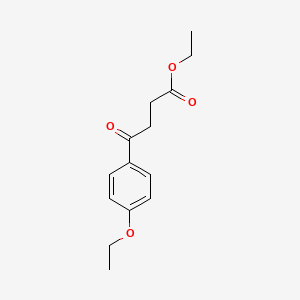

Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate

Description

General Significance of β-Ketoesters in Organic Synthesis

β-Ketoesters are organic compounds containing a ketone functional group at the β-position relative to an ester group. fiveable.me This unique structural arrangement imparts significant versatility, making them valuable intermediates in organic synthesis. fiveable.meresearchgate.net Their utility stems from the presence of both electrophilic and nucleophilic reactive sites within the same molecule. researchgate.net

The protons on the α-carbon, situated between the two carbonyl groups, are particularly acidic and can be readily removed by a base to form a stabilized enolate ion. This enolate is a potent nucleophile and can participate in a wide array of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex organic molecules. fiveable.mefiveable.me

Key reactions involving β-ketoesters include:

Alkylation: The enolate can be alkylated by reacting with alkyl halides, allowing for the introduction of various substituents at the α-position. fiveable.me

Claisen Condensation: This reaction, a cornerstone for the synthesis of β-ketoesters, involves the condensation of two ester molecules in the presence of a strong base. fiveable.meresearchgate.net

Decarboxylation: Upon hydrolysis of the ester group to a carboxylic acid, the resulting β-ketoacid can be easily decarboxylated by heating, yielding a ketone. This sequence is a powerful method for the synthesis of ketones.

Michael Addition: The enolate of a β-ketoester can act as a nucleophile in a conjugate addition to α,β-unsaturated carbonyl compounds. fiveable.menih.gov

The reactivity of β-ketoesters makes them crucial building blocks for the synthesis of a diverse range of compounds, including pharmaceuticals and other complex molecular architectures. researchgate.netnih.gov

Importance of Aromatic Substitution Patterns in Chemical Reactivity

The presence and position of substituents on an aromatic ring profoundly influence the molecule's chemical reactivity. numberanalytics.com These substituents can alter the electron density of the ring and exert steric effects, thereby directing the course of chemical reactions, particularly electrophilic aromatic substitution (EAS). numberanalytics.commsu.edu

Substituents are broadly classified into two categories based on their electronic effects:

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. numberanalytics.comwikipedia.org Examples include alkyl, hydroxyl, and amino groups. numberanalytics.com They typically direct incoming electrophiles to the ortho and para positions. numberanalytics.com

Deactivating Groups: These groups withdraw electron density from the aromatic ring, rendering it less nucleophilic and less reactive towards electrophiles. wikipedia.org Examples include nitro, carbonyl, and sulfonyl groups. numberanalytics.com They generally direct incoming electrophiles to the meta position. numberanalytics.com

In the case of Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate, the ethoxy group (-OCH2CH3) on the phenyl ring is an activating group. Through resonance, the oxygen atom can donate a lone pair of electrons to the aromatic ring, increasing the electron density, particularly at the ortho and para positions. This makes the ring more susceptible to electrophilic attack at these positions. The ability to control the regioselectivity of reactions by choosing appropriate substituents is a powerful tool in organic synthesis. numberanalytics.comnumberanalytics.com

Overview of Research Trajectories for this compound and Related Analogues

Research involving this compound and its analogues often focuses on their utility as synthetic intermediates. The presence of the β-ketoester moiety allows for a variety of chemical transformations, while the substituted aromatic ring provides a scaffold for the development of new molecules with specific properties.

Studies on related compounds, such as other ethyl aryl-4-oxobutanoates, highlight their application in the synthesis of heterocyclic compounds and as precursors for molecules with potential biological activity. For instance, derivatives of ethyl 2,4-dioxo-4-arylbutanoate have been synthesized and evaluated for their inhibitory activity against Src Kinase. ut.ac.ir Similarly, the reactions of ethyl 4,4,4-trifluoro-3-oxobutanoate with various reagents have been explored to produce trifluoromethyl-containing heterocyclic compounds. researchgate.net

The synthesis of analogues with different substituents on the aromatic ring allows for the systematic investigation of structure-activity relationships. For example, the synthesis of ethyl 4-(4-methoxyphenyl)-4-oxobutanoate and ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate has been documented, indicating an interest in exploring the effects of the position and nature of the alkoxy substituent. nih.govbldpharm.com Research in this area contributes to the development of new synthetic methodologies and the discovery of novel compounds with potential applications in medicinal chemistry and materials science.

Below is a table summarizing the key properties of this compound and some of its related analogues.

| Compound Name | Molecular Formula | CAS Number | Key Features |

| This compound | C14H18O4 | 339289-35-9 | β-ketoester with an ethoxy-substituted phenyl group. chemicalbook.com |

| Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate | C13H16O4 | Not specified in provided results | A close analogue with a methoxy (B1213986) group instead of an ethoxy group. nih.govmolbase.com |

| Ethyl 4-chloro-4-oxobutyrate | C6H9ClO3 | 14794-31-1 | An aliphatic analogue used in the synthesis of various compounds. |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | C6H7F3O3 | 373-95-5 | A fluorinated analogue used in the synthesis of trifluoromethyl-containing heterocycles. researchgate.net |

| Ethyl 2,4-dioxo-4-arylbutanoates | Varies | Varies | A class of related compounds investigated for their biological activity. ut.ac.ir |

| Ethyl 4-bromobutyrate | C6H11BrO2 | 2969-81-5 | A halogenated aliphatic analogue. researchgate.netyoutube.com |

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-(4-ethoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-17-12-7-5-11(6-8-12)13(15)9-10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDMMCSKOXNFJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645780 | |

| Record name | Ethyl 4-(4-ethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339289-35-9 | |

| Record name | Ethyl 4-(4-ethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for Ethyl 4 4 Ethoxyphenyl 4 Oxobutyrate

Classical Synthesis Approaches

The traditional methods for synthesizing ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate rely on well-understood and widely practiced organic transformations. These approaches are valued for their reliability and the accessibility of the required starting materials.

Esterification of 4-(4-Ethoxyphenyl)-4-oxobutyric Acid

The Fischer esterification is catalyzed by a strong acid, with concentrated sulfuric acid (H₂SO₄) and tosic acid (TsOH) being common choices. masterorganicchemistry.com The acid serves two critical roles: it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon, and it acts as a dehydrating agent. scienceready.com.au The protonation step makes the carboxylic acid more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, from which a molecule of water is eliminated to form the final ester product. masterorganicchemistry.com

To drive the equilibrium towards the formation of the ester, an excess of the alcohol reactant, in this case, ethanol, is often used as the solvent. masterorganicchemistry.com This follows Le Chatelier's principle, shifting the reaction to favor the products. youtube.com

| Parameter | Condition | Purpose |

| Reactants | 4-(4-Ethoxyphenyl)-4-oxobutyric acid, Ethanol | Precursor and esterifying agent |

| Catalyst | Concentrated H₂SO₄, TsOH | Increases reaction rate and acts as a dehydrating agent scienceready.com.aumasterorganicchemistry.com |

| Solvent | Excess Ethanol | Shifts equilibrium towards product formation masterorganicchemistry.com |

To achieve a high conversion rate, the esterification reaction is typically conducted under reflux. scienceready.com.au Heating the reaction mixture to the boiling point of the solvent (ethanol) increases the reaction rate by providing the necessary activation energy. scienceready.com.au The use of a reflux condenser is crucial as it prevents the loss of volatile reactants and products by condensing their vapors and returning them to the reaction flask, thereby maximizing the yield. scienceready.com.au

The removal of water as it is formed is another strategy to drive the reaction to completion. youtube.com A Dean-Stark apparatus can be employed for this purpose, which physically separates the water from the reaction mixture. masterorganicchemistry.com

| Parameter | Condition | Purpose |

| Temperature | Reflux (Boiling point of ethanol) | Increases reaction rate scienceready.com.au |

| Apparatus | Reflux condenser | Prevents loss of volatile components scienceready.com.au |

| Water Removal | Dean-Stark trap (optional) | Drives equilibrium towards product formation masterorganicchemistry.com |

Condensation Reactions Involving Ketoesters and Aromatic Precursors

An alternative synthetic strategy involves the formation of the carbon-carbon bonds of the target molecule through condensation reactions. These methods often utilize β-ketoesters as key building blocks.

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, typically involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. researchgate.net While not a direct synthesis of this compound in its classic form, related strategies employing β-ketoesters can be envisioned. For instance, a precursor β-ketoester could be condensed with an appropriate aromatic aldehyde. This reaction is generally catalyzed by a base, which deprotonates the active methylene group of the β-ketoester to form a nucleophilic enolate. researchgate.net Subsequent reaction with the aldehyde and further transformations would be required to arrive at the final product structure.

The reaction of β-ketoesters with aryl azides represents a pathway for the introduction of nitrogen-containing functional groups. In some contexts, these reactions can lead to rearranged products or serve as a starting point for more complex heterocyclic syntheses. nih.gov The reaction is typically base-catalyzed, with the base facilitating the deprotonation of the β-ketoester to form an enolate. This enolate can then react with the aryl azide (B81097). While not a direct route to this compound, this type of reactivity highlights the versatility of β-ketoesters in organic synthesis. cmu.edu For example, radical chain reactions of α-azido-β-keto esters have been investigated, leading to alkoxycarbonyl-substituted amides and lactams. nih.govcmu.edu

Multi-component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are characterized by their high atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. While a specific multi-component reaction for the direct synthesis of this compound is not prominently documented, the structural motifs of the target molecule, particularly the β-ketoester functionality, are common building blocks in well-known MCRs.

For instance, the Biginelli reaction is a classic MCR that involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793). ckthakurcollege.net This reaction produces dihydropyrimidinones, a class of biologically active heterocyclic compounds. ckthakurcollege.net The general applicability of β-ketoesters in such reactions suggests the potential for developing novel MCRs for related 4-aryl-4-oxobutanoate structures. Other MCRs have been developed for the synthesis of diverse heterocyclic systems like dihydropyrano[2,3-c]pyrazoles and 4-aryl-1,2,3,4-tetrahydropyridines, further demonstrating the versatility of ketoesters in one-pot synthetic strategies. nih.govnih.gov

Advanced Synthetic Strategies

Advanced synthetic strategies offer sophisticated approaches to producing complex molecules with high degrees of selectivity and efficiency. For compounds structurally related to this compound, biocatalytic and organocatalytic methods represent the forefront of modern organic synthesis.

Biocatalytic Approaches for Analogous Compounds

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. These methods are prized for their high selectivity (chemo-, regio-, and stereoselectivity) and environmentally benign reaction conditions, typically operating in aqueous media at ambient temperature and pressure.

The reduction of the ketone moiety in 4-aryl-4-oxobutanoates is a key transformation for producing chiral hydroxy compounds, which are valuable intermediates in pharmaceutical synthesis. Enzymes, particularly aldo-ketoreductases and alcohol dehydrogenases, are highly effective for this purpose. nih.gov These enzymes can reduce prochiral ketones to optically active secondary alcohols with exceptional enantioselectivity. researchgate.netwikipedia.org

Research has shown that aryl ketones and phenyl-substituted β-ketoesters are excellent substrates for many alcohol dehydrogenases, often leading to enantiomerically pure alcohol products. researchgate.net The presence of the aromatic ring adjacent to the carbonyl group is often crucial for achieving high enantioselectivity. researchgate.net Commercially available ketoreductase enzymes and common biocatalysts like Baker's yeast (Saccharomyces cerevisiae) are frequently employed for these asymmetric reductions. researchgate.netlu.se The reaction's efficiency can be enhanced by over-expressing specific reductase enzymes in host organisms like Escherichia coli or S. cerevisiae. lu.se

| Biocatalyst Source | Substrate Type | Product | Key Findings |

| Pyrococcus furiosus (Alcohol Dehydrogenase) | Aryl ketones, β-ketoesters | Chiral alcohols | Phenyl group enhances enantioselectivity, yielding enantiomerically pure products. researchgate.net |

| Baker's Yeast (S. cerevisiae) | Unsymmetrical ketones (e.g., ethyl acetoacetate) | Optically active secondary alcohols | Complete conversion observed within 24-48 hours. researchgate.net |

| Candida tenuis (Xylose Reductase Mutant) | Aldehydes | Alcohols | Engineered enzyme shows very high catalytic efficiency; whole-cell system provides stabilization. researchgate.net |

| E. coli (Over-expressing YPR1) | Ketones | Chiral alcohols | Higher initial reaction rate and productivity compared to yeast systems. lu.se |

The use of whole microbial cells is a practical and cost-effective alternative to isolated enzymes for biocatalytic reductions. Whole-cell biocatalysis circumvents the need for the addition and recycling of expensive cofactors (like NADPH), as the microorganism's metabolic machinery handles cofactor regeneration internally. academicjournals.org

Various genera of microorganisms, including Saccharomyces, Candida, Hansenula, Aspergillus, and Lactobacillus, have been screened for their ability to reduce β-ketoesters. academicjournals.org For example, Candida krusei has been identified as a highly effective biocatalyst for the reduction of ethyl 2-oxo-4-phenylbutyrate, an analogue of the target compound, producing the corresponding (R)-hydroxy ester with high yield and enantiomeric excess. researchgate.net Interestingly, the stereochemical outcome of the reduction can sometimes be controlled by the reaction medium; reduction in an aqueous medium may yield the (S)-isomer, while the (R)-isomer may be favored in organic media. academicjournals.org

| Microorganism | Substrate Class | Key Outcome | Reference |

| Candida krusei SW2026 | α-ketoester (ethyl 2-oxo-4-phenylbutyrate) | (R)-enantiomer produced with 99.7% enantiomeric excess and 95.1% yield. | researchgate.net |

| Saccharomyces, Candida, Hansenula, etc. | β-ketoester (γ-chloro-β-ketobutyric acid ethyl ester) | Both (S) and (R) stereoisomers obtained by altering biotransformation conditions. | academicjournals.org |

| Endophytic Bacteria (Enterobacter agglomerans) | α-alkyl-β-ketoesters | Produces syn (2R,3S) α-alkyl β-hydroxyesters. | researchgate.net |

| Endophytic Yeast (Pichia sp.) | α-alkyl-β-ketoesters | Effective for producing anti (2S,3S) α-alkyl β-hydroxyesters. | researchgate.net |

Organocatalytic and Asymmetric Synthesis Techniques

Organocatalysis employs small organic molecules to catalyze chemical reactions. This field has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based and biological catalysts.

Domino reactions, also known as cascade or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where subsequent reactions occur as a consequence of the functionality generated in the previous step. This approach is highly efficient for constructing complex molecular architectures from simple precursors in a single pot.

The domino Michael-Knoevenagel reaction is a powerful organocatalytic strategy for synthesizing highly functionalized cyclic compounds. nih.gov This sequence typically involves the Michael addition of a nucleophile to an α,β-unsaturated compound, followed by an intramolecular Knoevenagel condensation. For instance, the reaction of an α,β-unsaturated aldehyde with a β-ketoester, catalyzed by a chiral organocatalyst like a diarylprolinol ether, can lead to optically active cyclohexene (B86901) derivatives in a highly enantio- and diastereoselective manner. nih.gov While not a direct route to this compound, this methodology showcases how organocatalysis can be used to construct complex, stereochemically rich structures from building blocks related to the target compound. nih.govrsc.orgnih.gov

Chiral Catalyst Applications for Stereoselective Outcomes

The creation of specific stereoisomers is crucial in the synthesis of bioactive molecules. While direct asymmetric synthesis of this compound using chiral catalysts is not extensively documented in readily available literature, the principles of stereoselective synthesis can be applied through analogy with similar structures. The asymmetric reduction of the ketone group in the related compound ethyl 4-chloroacetoacetate to ethyl (S)-4-chloro-3-hydroxybutanoate has been successfully achieved using Lactobacillus kefir as a whole-cell biocatalyst. tum.de This biotransformation resulted in a high enantiomeric excess of 99.5% for the (S)-alcohol. tum.de

Drawing from broader methodologies, P-stereogenic phosphine (B1218219) compounds, often synthesized using chiral auxiliaries like cis-1-amino-2-indanol, serve as effective ligands in asymmetric catalysis. researchgate.net These types of chiral ligands could be employed in transition metal-catalyzed reactions, such as asymmetric hydrogenation, to achieve stereoselective outcomes in the synthesis of chiral alcohols from prochiral ketones. For instance, rhodium-catalyzed asymmetric hydrogenation of prostereogenic enones has demonstrated high conversion rates and enantioselectivity up to 96% ee. researchgate.net Such approaches could potentially be adapted for the stereoselective reduction of the ketone moiety in this compound or its precursors.

Table 1: Chiral Catalyst Applications for Stereoselective Synthesis of Related Compounds

| Catalyst/Method | Substrate | Product | Key Outcome | Reference |

|---|---|---|---|---|

| Lactobacillus kefir (whole-cell biocatalyst) | Ethyl 4-chloroacetoacetate | Ethyl (S)-4-chloro-3-hydroxybutanoate | 99.5% enantiomeric excess | tum.de |

| Rhodium catalyst with chiral diphosphine ligand | Isophorone (a prostereogenic enone) | Chiral hydrogenated product | Up to 96% enantiomeric excess | researchgate.net |

Photoredox and Metal-Catalyzed Coupling Reactions for Related Substrates

Modern organic synthesis heavily relies on the formation of carbon-carbon and carbon-heteroatom bonds, often facilitated by transition metal catalysis. The combination of photoredox and transition metal catalysis, known as metallaphotoredox catalysis, has emerged as a powerful tool for constructing complex molecules under mild conditions. rsc.orgprinceton.eduosti.govacs.org This dual catalytic approach allows for the generation of radical intermediates that can participate in a wide range of coupling reactions. chinesechemsoc.org

For substrates related to this compound, such as aryl halides, photoredox nickel dual catalysis has been successfully employed for the cross-coupling with oxalates to form esters. chinesechemsoc.org This methodology provides a direct route to ester synthesis under mild, visible-light-irradiated conditions. chinesechemsoc.org The reaction tolerates various functional groups, which is a significant advantage in the synthesis of complex molecules. chinesechemsoc.org

Iron, being an abundant and non-toxic metal, is an attractive alternative to precious metal catalysts like palladium and rhodium. nih.gov Iron-catalyzed cross-coupling reactions have been developed for the formation of aryl-aryl bonds, which is relevant for the synthesis of the biaryl moieties present in many functionalized molecules. researchgate.net For instance, iron(III)-catalyzed cross-coupling between functionalized arylcopper reagents and aromatic iodides proceeds efficiently. researchgate.net

Furthermore, iron-catalyzed methods for the arylation of aromatic carbonyl compounds have been reported. researchgate.net These reactions, often mediated by organosilanes, allow for the functionalization of ketones and aldehydes. researchgate.net Iron catalysis has also been applied in cross-dehydrogenative coupling reactions to form α,β-unsaturated ketones, demonstrating the versatility of iron in C-C bond formation. nih.gov In some cases, these reactions can utilize molecular oxygen from the air as a green oxidant. nih.gov The asymmetric hydrogenation of ketones, a key transformation in organic synthesis, has also been achieved with high enantioselectivity using iron catalysts. acs.org

Table 2: Examples of Photoredox and Metal-Catalyzed Reactions for Related Substrates

| Catalytic System | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Photoredox Nickel Dual Catalysis | Cross-coupling | Aryl bromides and oxalates | Esters | chinesechemsoc.org |

| Iron(III) | Cross-coupling | Arylcopper reagents and aromatic iodides | Biaryls | researchgate.net |

| FeCl3 or Fe(acac)3 with organosilanes | Arylation | Aromatic ketones/aldehydes and arenes | Arylated carbonyl compounds | researchgate.net |

| FeCl3·6H2O with air | Cross-dehydrogenative coupling | Acetophenones and toluenes | α,β-Unsaturated ketones | nih.gov |

| Fe3(CO)12 with chiral macrocyclic ligand | Asymmetric Hydrogenation | Ketones | Chiral alcohols | acs.org |

Green Chemistry Synthesis Protocols Utilizing Ionic Liquids

Green chemistry principles aim to design chemical processes that are environmentally benign. researchgate.net The use of ionic liquids (ILs) as alternative solvents and catalysts is a key aspect of this endeavor. researchgate.netresearchgate.netjuniperpublishers.comnih.gov Ionic liquids are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. researchgate.netjuniperpublishers.com

While a specific protocol for the synthesis of this compound using ionic liquids is not prominently reported, the application of ILs in related reactions is well-established. For example, the synthesis of 1,4-dihydropyridine (B1200194) derivatives has been efficiently carried out in the presence of an acidic ionic liquid, 1-methyl-2-pyrrolidonium hydrogen sulphate ([HNMP][HSO4]), which acts as a catalyst. researchgate.net This reaction proceeds at room temperature with high yields and a simple work-up procedure. researchgate.net Biocompatible ionic liquids, such as those based on choline (B1196258) and amino acids, are also being explored as green reaction media. mdpi.com These "bio-ILs" can serve as both the solvent and catalyst in organic transformations. mdpi.com The properties of ionic liquids, such as their recyclability and ability to enhance reaction rates and selectivity, make them promising candidates for developing greener synthetic routes to compounds like this compound. juniperpublishers.com

Table 3: Application of Ionic Liquids in Green Synthesis

| Ionic Liquid | Role | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| [HNMP][HSO4] | Catalyst | One-pot multicomponent synthesis of 1,4-dihydropyridines | Room temperature reaction, high yields, simple work-up | researchgate.net |

| Choline-amino acid based ILs | Solvent and Catalyst | Various organic syntheses | Biocompatible, can enhance drug solubility | mdpi.com |

Industrial Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of various factors to ensure efficiency, safety, and cost-effectiveness. Key among these are the optimization of reaction conditions and the implementation of advanced manufacturing technologies like continuous flow processes.

Continuous flow chemistry offers significant advantages over traditional batch processing for industrial-scale synthesis, including improved safety, better heat and mass transfer, and enhanced process control. beilstein-journals.orgnih.govresearchgate.net The synthesis of α-ketoesters, a class of compounds to which this compound is related, has been successfully demonstrated using continuous flow reactors. beilstein-journals.orgnih.govresearchgate.net These systems can incorporate immobilized reagents and scavengers, which facilitate clean transformations and simplify product purification. beilstein-journals.orgnih.govresearchgate.net

Advanced catalytic systems, such as polymer-supported catalysts, are well-suited for continuous flow processes. These catalysts can be packed into columns within the flow reactor, allowing for easy separation from the product stream and potential for catalyst recycling. The development of robust and highly active catalysts is essential for the efficiency of such processes. The generation of reactive intermediates, such as acylketenes, has also been managed in continuous flow systems, enabling their use in the synthesis of β-ketoesters. acs.org The integration of continuous flow technology with advanced catalytic systems represents a promising approach for the large-scale, efficient, and sustainable production of this compound.

Table 4: Considerations for Industrial Scale Production

| Aspect | Key Considerations | Examples/Benefits | Reference |

|---|---|---|---|

| Optimization of Reaction Conditions | Temperature, concentration, solvent, catalyst loading, reaction time | Use of greener solvents like acetonitrile; avoiding side reactions by optimizing time | scielo.br, chemrxiv.org |

| Continuous Flow Processes | Reactor design, flow rate, residence time | Improved safety, better process control, synthesis of α-ketoesters | beilstein-journals.org, nih.gov, researchgate.net |

| Advanced Catalytic Systems | Use of immobilized or polymer-supported catalysts | Easy catalyst separation and recycling, suitable for flow chemistry | beilstein-journals.org, nih.gov, researchgate.net |

Chemical Reactivity and Transformations of Ethyl 4 4 Ethoxyphenyl 4 Oxobutyrate

Reactions of the Keto and Ester Functionalities

The presence of both a ketone and an ester group on the aliphatic chain provides multiple sites for oxidation, reduction, and nucleophilic attack. The relative reactivity of these two groups often allows for selective transformations.

Oxidation Reactions to Carboxylic Acids

While the primary alcohol that could be formed from the reduction of the ester is a candidate for oxidation, the more common oxidation reaction for this class of compounds involves the cleavage of the side chain under harsh conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can cleave the bond between the carbonyl carbon and the aromatic ring, particularly if there is a benzylic hydrogen present. However, in Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate, the ketone group is at the benzylic position. Vigorous oxidation would likely lead to the cleavage of the butyrate (B1204436) chain, ultimately converting the ethoxy-substituted benzene (B151609) ring to 4-ethoxybenzoic acid.

| Reactant | Reagent | Conditions | Product |

| This compound | 1. KMnO₄, KOH, H₂O | 1. Heat | 4-Ethoxybenzoic acid |

| 2. H₃O⁺ | 2. Workup |

Reduction Reactions of Carbonyl and Ester Groups

The ketone and ester functionalities can be reduced to alcohols using various hydride reagents. The choice of reagent allows for selectivity between the two carbonyl groups.

Selective Reduction of the Ketone: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones. wizeprep.com It will reduce the ketone in this compound to a secondary alcohol, leaving the ester group intact. This reaction yields Ethyl 4-hydroxy-4-(4-ethoxyphenyl)butyrate.

Reduction of Both Ketone and Ester: Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will reduce both the ketone and the ester. libretexts.orgyoutube.comquora.com The ketone is reduced to a secondary alcohol, and the ester is reduced to a primary alcohol. This process results in the formation of 4-(4-ethoxyphenyl)butane-1,4-diol.

| Reagent | Functional Group Reduced | Product |

| Sodium Borohydride (NaBH₄) | Ketone only | Ethyl 4-hydroxy-4-(4-ethoxyphenyl)butyrate |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 4-(4-ethoxyphenyl)butane-1,4-diol |

Nucleophilic Substitution Reactions Involving Ester and Ethoxy Groups

Ester Hydrolysis (Saponification): The ethyl ester group can be hydrolyzed under basic conditions, a reaction known as saponification. masterorganicchemistry.comchemguide.co.uk Heating the compound with an aqueous base, such as sodium hydroxide (B78521) (NaOH), will cleave the ester bond. The reaction initially produces the sodium salt of the carboxylic acid (sodium 4-(4-ethoxyphenyl)-4-oxobutanoate) and ethanol. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to yield the final carboxylic acid product, 4-(4-ethoxyphenyl)-4-oxobutanoic acid. chemguide.co.uk

Ethoxy Group: The ethoxy group attached to the aromatic ring is generally unreactive towards nucleophilic substitution. The carbon-oxygen bond is strong, and the phenyl ring is electron-rich, repelling nucleophiles. Cleavage of this ether linkage requires harsh conditions, such as heating with strong acids like HBr or HI.

| Reaction | Reagents | Conditions | Product |

| Ester Hydrolysis | 1. NaOH(aq) | 1. Heat (reflux) | 4-(4-ethoxyphenyl)-4-oxobutanoic acid |

| 2. H₃O⁺ | 2. Acidification |

Aldol (B89426) and Related Condensation Reactions

The methylene (B1212753) group adjacent to the ketone (at the C-3 position) has acidic protons and can be deprotonated by a base to form an enolate. This enolate can then act as a nucleophile in aldol-type condensation reactions. wikipedia.org

A common example is the crossed or mixed aldol condensation, specifically the Claisen-Schmidt condensation, where the enolate of a ketone reacts with an aldehyde that has no α-hydrogens (and thus cannot self-condense), such as benzaldehyde. researchgate.net In this case, this compound would be treated with a base (e.g., NaOH or an alkoxide) to form the enolate, which would then attack the carbonyl carbon of an aromatic aldehyde like benzaldehyde. The initial aldol addition product would be a β-hydroxy ketone, which typically dehydrates upon heating to form a more stable, conjugated α,β-unsaturated ketone.

| Reactants | Base | Product (after dehydration) |

| This compound + Benzaldehyde | NaOH, Ethanol | Ethyl 4-(4-ethoxyphenyl)-2-benzylidene-4-oxobutanoate |

Functionalization of the Aromatic Ring System

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS). wikipedia.org The position of the incoming electrophile is determined by the directing effects of the two substituents already on the ring: the ethoxy group (-OCH₂CH₃) and the butanoyl ester group (-(C=O)CH₂CH₂COOEt).

Directing Effects: The ethoxy group is a strong activating group and an ortho, para-director due to the lone pairs on the oxygen atom that can be donated into the ring through resonance. organicchemistrytutor.comyoutube.comcognitoedu.org This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. The acyl group attached to the ring is a deactivating group and a meta-director because the carbonyl group withdraws electron density from the ring, particularly from the ortho and para positions. cognitoedu.orgleah4sci.com

In a competition between a strong activating group and a deactivating group, the activating group's directing effect overwhelmingly dominates. libretexts.org Therefore, electrophilic substitution will occur at the positions ortho to the ethoxy group (positions 3 and 5). The para position is already occupied.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, primarily at the 3-position.

Halogenation: Reaction with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) introduces a halogen atom onto the ring, again at the 3-position.

Friedel-Crafts Acylation: Using an acyl chloride (RCOCl) or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃ introduces an acyl group (-COR) onto the ring. The substitution would occur at the 3-position.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Ethyl 4-(3-nitro-4-ethoxyphenyl)-4-oxobutyrate |

| Bromination | Br₂, FeBr₃ | Ethyl 4-(3-bromo-4-ethoxyphenyl)-4-oxobutyrate |

| Acylation | CH₃COCl, AlCl₃ | Ethyl 4-(3-acetyl-4-ethoxyphenyl)-4-oxobutyrate |

Cyclization and Heterocycle Formation

The γ-ketoester functionality within this compound serves as a versatile precursor for the synthesis of various heterocyclic systems through cyclization reactions. orgsyn.org The presence of both a ketone and an ester group allows for condensation reactions with a range of dinucleophiles to form five- or six-membered rings.

The synthesis of pyrimidines, a class of heterocycles with significant biological activity, often involves the condensation of a three-carbon bifunctional fragment with a compound containing an N-C-N unit, such as urea (B33335), thiourea (B124793), or amidines. bu.edu.egnih.gov Molecules containing a 1,3-dicarbonyl moiety, or related structures like α,β-unsaturated ketones, are common precursors for this transformation. nih.govorganic-chemistry.org

While this compound is a γ-ketoester, its derivatives or related β-ketoesters can be employed in pyrimidine (B1678525) synthesis. The general reaction mechanism involves the condensation of the N-C-N fragment with the two carbonyl groups (or their equivalents) of the ketoester. For example, the reaction of a β-ketoester like ethyl acetoacetate (B1235776) with thiourea leads to the formation of a dihydropyrimidine (B8664642) derivative, a reaction known as the Biginelli reaction. This process can be catalyzed by acid and involves a cascade of reactions including imine formation, cyclization, and dehydration. researchgate.net

A variety of substituted pyrimidines can be synthesized using this approach, with the substituents on the final ring system determined by the structure of the starting ketoester and the N-C-N component. bu.edu.eg

Table 1: Examples of Reagents Used in Pyrimidine Synthesis from 1,3-Dicarbonyl Precursors

| 1,3-Dicarbonyl Precursor Type | N-C-N Reagent | Resulting Heterocycle Core |

| β-Ketoester | Urea | Pyrimidine-2,4-dione |

| β-Diketone | Thiourea | Pyrimidine-2-thione |

| β-Ketoester | Guanidine | 2-Aminopyrimidine |

| β-Diketone | Amidine | Substituted Pyrimidine |

The 1,2,3-triazole ring is another important heterocyclic motif that can be synthesized from precursors containing ketoester moieties. A well-established method is the [3+2] cycloaddition reaction between an azide (B81097) and an enolate derived from a β-ketoester. nih.govacs.org This reaction provides a metal-free alternative to the more common copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). beilstein-journals.orgfrontiersin.org

The reaction is typically base-catalyzed, with a mild base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) being effective. acs.orgnih.gov The base deprotonates the β-ketoester to form a reactive enolate, which then acts as the nucleophile in the cycloaddition with an aryl or alkyl azide. nih.gov The substitution pattern on the β-ketoester influences the final product. While 2-unsubstituted β-ketoesters can lead to 5-methyl-triazoles, 2-alkyl-substituted β-ketoesters typically yield 5-hydroxytriazoles. nih.govacs.org The reaction is sensitive to the electronic properties of the substituents on the azide, with electron-neutral azides often providing the highest yields. acs.org

Although this compound is a γ-ketoester, synthetic modifications can create a β-ketoester precursor suitable for this transformation, thus providing a pathway to triazole analogues.

Table 2: Conditions for Triazole Synthesis from β-Ketoesters and Aryl Azides

| β-Ketoester Substituent | Base | Solvent | Temperature | Product Type | Yield | Reference |

| 2-unsubstituted | DBU | Acetonitrile | 50 °C | 5-methyl-1,2,3-triazole | High | acs.org |

| 2-alkyl-substituted | DBU | Acetonitrile | 50 °C | 5-hydroxy-1,2,3-triazole | Moderate to Good | acs.org |

| 2-unsubstituted | Sodium Ethoxide | N/A | N/A | 5-hydroxytriazole | Poor | nih.gov |

Mechanistic Investigations of Chemical Transformations

Understanding the reaction pathways and intermediate species is crucial for optimizing existing transformations and designing new synthetic routes. For a molecule like this compound, mechanistic studies would likely focus on the reactivity of the keto and ester groups and the potential for tautomerism.

One of the most fundamental mechanistic aspects of ketoesters is their existence in a state of equilibrium between the keto and enol forms, a phenomenon known as keto-enol tautomerism. libretexts.org The enol form is characterized by a carbon-carbon double bond and a hydroxyl group, arising from the migration of a proton from the α-carbon to the carbonyl oxygen. researchgate.netresearchgate.net

For this compound, tautomerization would involve the α-carbon situated between the ketone and ester carbonyl groups. The equilibrium between these tautomers is influenced by several factors, including solvent polarity and the potential for intramolecular hydrogen bonding. emerginginvestigators.org In many cases, the enol tautomer is stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the adjacent carbonyl oxygen, forming a pseudo-six-membered ring. emerginginvestigators.org

The existence of the enol tautomer is significant as it alters the molecule's reactivity. The enol is a nucleophile at the α-carbon, which is central to its role in reactions like alkylation and condensation. The enolate, formed by deprotonation of either the keto or enol form, is an even more potent nucleophile and is the key intermediate in many of the cyclization and heterocycle formation reactions discussed previously. orgsyn.orglibretexts.org The study of this equilibrium can be carried out using spectroscopic techniques like NMR, where distinct signals for both the keto and enol forms can often be observed. researchgate.netemerginginvestigators.org

Spectroscopic and Structural Characterization of Ethyl 4 4 Ethoxyphenyl 4 Oxobutyrate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate is predicted to exhibit distinct signals corresponding to the different types of protons in its structure. The ethoxy group attached to the phenyl ring and the ethyl ester group will each give rise to a characteristic triplet and quartet pattern due to spin-spin coupling.

The aromatic protons on the para-substituted phenyl ring are expected to appear as two doublets, a typical AA'BB' system, in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The methylene (B1212753) protons adjacent to the ketone and ester carbonyl groups will appear as distinct triplets.

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl ester -CH₃ | ~1.25 | Triplet | ~7.1 |

| Ethoxy -CH₃ | ~1.42 | Triplet | ~7.0 |

| Methylene (-CH₂-C=O, ester) | ~2.75 | Triplet | ~6.5 |

| Methylene (-CH₂-C=O, ketone) | ~3.25 | Triplet | ~6.5 |

| Ethyl ester -OCH₂- | ~4.15 | Quartet | ~7.1 |

| Ethoxy -OCH₂- | ~4.10 | Quartet | ~7.0 |

| Aromatic (protons ortho to -OCH₂CH₃) | ~6.95 | Doublet | ~8.8 |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound is expected to show distinct peaks for the carbonyl carbons of the ketone and ester groups, the aromatic carbons, and the aliphatic carbons of the ethyl and ethoxy groups. The chemical shifts of the carbonyl carbons are particularly diagnostic, appearing significantly downfield.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl ester -CH₃ | ~14.1 |

| Ethoxy -CH₃ | ~14.6 |

| Methylene (-CH₂-C=O, ester) | ~28.5 |

| Methylene (-CH₂-C=O, ketone) | ~33.5 |

| Ethyl ester -OCH₂- | ~60.5 |

| Ethoxy -OCH₂- | ~63.8 |

| Aromatic (C ortho to -OCH₂CH₃) | ~114.5 |

| Aromatic (C ipso to -OCH₂CH₃) | ~129.5 |

| Aromatic (C ortho to -C=O) | ~130.5 |

| Aromatic (C ipso to -C=O) | ~163.5 |

| Ester C=O | ~172.5 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For instance, cross-peaks would be observed between the triplet and quartet of the ethyl ester group, and similarly for the ethoxy group. It would also confirm the coupling between the two methylene groups in the butyrate (B1204436) chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for each protonated carbon by correlating the ¹H and ¹³C chemical shifts.

Given the presence of a β-ketoester moiety, this compound has the potential to exist in equilibrium between its keto and enol tautomeric forms. Variable temperature NMR spectroscopy is a key technique to study such dynamic processes. ucl.ac.uk By acquiring NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and signal intensities of the keto and enol forms. This allows for the determination of the equilibrium constant at different temperatures and subsequently, the thermodynamic parameters (ΔG, ΔH, and ΔS) for the tautomerization process. nih.gov In many β-ketoesters, the keto form is predominant, but the proportion of the enol form can be influenced by factors such as solvent polarity and temperature. asu.eduresearchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in a molecule.

The IR spectrum of this compound will be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and ester groups. The aromatic ring will also give rise to characteristic C=C stretching and C-H bending vibrations.

Predicted IR and Raman Data for this compound:

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| C-H (aliphatic) | 2980-2850 | 2980-2850 | Stretching |

| C-H (aromatic) | 3100-3000 | 3100-3000 | Stretching |

| C=O (ester) | ~1735 | ~1735 | Stretching |

| C=O (ketone) | ~1685 | ~1685 | Stretching |

| C=C (aromatic) | 1600-1450 | 1600-1450 | Stretching |

| C-O (ester) | 1300-1000 | 1300-1000 | Stretching |

The ketone carbonyl stretch is expected at a lower wavenumber compared to the ester carbonyl due to conjugation with the aromatic ring. Raman spectroscopy would be complementary to IR, particularly for the symmetric vibrations and the C=C bonds of the aromatic ring, which often give strong Raman signals.

Analysis of Molecular Conformations and Intermolecular Interactions

The three-dimensional arrangement of a molecule, or its conformation, is critical in determining its physical and chemical properties. For this compound, the presence of several rotatable single bonds allows for a degree of conformational flexibility. The key areas of conformational freedom include the ethyl ester group and the linkage between the butyrate chain and the ethoxyphenyl ring.

Theoretical calculations, such as those employing density functional theory (DFT), can predict the most stable conformations by identifying the lowest energy arrangements of the atoms. These studies would likely reveal a preferred conformation where steric hindrance is minimized and stabilizing intramolecular interactions, such as dipole-dipole interactions, are maximized.

Intermolecular interactions govern how molecules of this compound interact with each other in a condensed phase. In the absence of strong hydrogen bond donors, the primary intermolecular forces at play would be van der Waals forces and dipole-dipole interactions arising from the polar carbonyl and ether functional groups. The aromatic rings may also participate in π-π stacking interactions, further stabilizing the packing of molecules in a solid or liquid state. Understanding these interactions is crucial for predicting properties like melting point, boiling point, and solubility.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with a chemical formula of C₁₄H₁₈O₄, the theoretical exact mass can be calculated. Experimental HRMS analysis would be expected to yield a mass measurement that is very close to this theoretical value, confirming the elemental formula.

Table 1: Theoretical and Expected HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈O₄ |

| Theoretical Monoisotopic Mass | 250.1205 Da |

| Expected M+H⁺ Adduct | 251.1278 Da |

Note: The expected adduct values are crucial for interpreting the results from common ionization techniques like Electrospray Ionization (ESI).

In tandem mass spectrometry (MS/MS), ions of the parent molecule are fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. For this compound, key fragmentation pathways would likely involve the cleavage of the ester and ketone functionalities, as well as the ether linkage.

Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) from the ester, the loss of an ethyl group (-C₂H₅), and cleavage at the carbonyl groups. The presence of the ethoxyphenyl group would be expected to produce a characteristic ion corresponding to this moiety. Analyzing these fragmentation pathways provides a "fingerprint" of the molecule, confirming the connectivity of its atoms.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques that separate components of a mixture before their detection by mass spectrometry. lcms.cz These methods are essential for assessing the purity of a sample of this compound and for analyzing it within complex mixtures. imrpress.comresearchgate.net

The choice between GC-MS and LC-MS would depend on the compound's volatility and thermal stability. Given its molecular weight and functional groups, LC-MS would likely be the more suitable technique, as it can be performed at lower temperatures, reducing the risk of thermal degradation. nih.govmdpi.com In an LC-MS analysis, the compound would be separated from impurities on a chromatographic column, and the mass spectrometer would provide confirmation of its identity and an indication of its purity. nih.govresearchgate.net

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A single-crystal X-ray diffraction study of this compound would provide a wealth of information. It would reveal the exact bond lengths, bond angles, and torsion angles within the molecule in the solid state. This experimental data would offer a direct comparison to the conformations predicted by theoretical calculations.

Furthermore, the crystallographic data would elucidate the crystal packing, showing how individual molecules are arranged in the crystal lattice. This includes the identification and characterization of any intermolecular interactions, such as C-H···O interactions or π-π stacking, that stabilize the crystal structure. This information is fundamental to understanding the solid-state properties of the compound.

Table 2: Illustrative Crystallographic Data Table for this compound

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 22.789 |

| β (°) | 98.76 |

| Volume (ų) | 1234.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.345 |

Note: This table contains hypothetical data to illustrate how crystallographic information for this compound would be presented.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Information regarding the specific intermolecular interactions, such as hydrogen bonding and π-stacking, for this compound is not available in the reviewed literature. The presence of a carbonyl group and an ethoxy group suggests the potential for weak C–H···O hydrogen bonds. The phenyl ring could, in principle, participate in π-stacking interactions. However, without experimental crystallographic data, the existence and geometry of these interactions remain speculative.

Computational and Theoretical Studies on Ethyl 4 4 Ethoxyphenyl 4 Oxobutyrate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule at the electronic level.

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms, known as geometry optimization. For organic molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable DFT method. researchgate.netnih.gov This calculation is typically performed with a basis set like 6-311G(d,p), which provides a good balance of accuracy and computational efficiency. tib.eu The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface, representing the molecule's most stable conformation in the gaseous phase. nih.gov

The resulting optimized structure provides precise data on the molecule's geometry. For Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate, this would include the planarity of the phenyl ring, the orientation of the ethoxy and ethyl ester groups, and the bond characteristics of the ketone and ester carbonyl groups.

Table 1: Selected Optimized Geometrical Parameters (Calculated at B3LYP Level)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (Ketone) | ~1.22 |

| C=O (Ester) | ~1.21 | |

| C-O (Ethoxy) | ~1.36 | |

| C-O (Ester) | ~1.35 | |

| C-C (Aromatic) | ~1.39 - 1.40 | |

| Bond Angle (°) | C-CO-C (Ketone) | ~119.5 |

| O-C=O (Ester) | ~124.0 |

Note: The values in this table are representative and based on typical results from DFT calculations on similar functional groups.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. mdpi.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. ajchem-a.com The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govmaterialsciencejournal.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). ajchem-a.com

These descriptors quantify the molecule's tendency to accept or donate electrons, providing a theoretical basis for its reactivity in chemical reactions. ajchem-a.com

Table 2: Calculated Reactivity Descriptors

| Parameter | Symbol | Formula | Representative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.50 |

| LUMO Energy | ELUMO | - | -1.80 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.70 |

| Ionization Potential | I | -EHOMO | 6.50 |

| Electron Affinity | A | -ELUMO | 1.80 |

| Electronegativity | χ | (I+A)/2 | 4.15 |

| Chemical Hardness | η | (I-A)/2 | 2.35 |

Note: These values are illustrative, representing typical quantum chemical calculation results for a molecule with this structure.

DFT calculations are also highly effective in predicting spectroscopic properties. The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed from the optimized geometry. researchgate.net Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically multiplied by a scaling factor (e.g., ~0.96) for better correlation with experimental data. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. scirp.org These theoretical shifts are valuable for assigning peaks in experimental spectra and confirming the molecular structure. scispace.com

Table 3: Comparison of Representative Calculated and Experimental Spectroscopic Data

| Parameter | Functional Group | Calculated Value | Typical Experimental Value |

|---|---|---|---|

| Vibrational Frequency (cm⁻¹) | C=O Stretch (Ketone) | ~1725 | 1680 cm⁻¹ |

| C=O Stretch (Ester) | ~1770 | 1735 cm⁻¹ | |

| C-O-C Stretch (Aromatic Ether) | ~1270 | 1250 cm⁻¹ | |

| ¹H NMR Chemical Shift (ppm) | Aromatic Protons | ~7.0 - 8.0 | 6.9 - 7.9 ppm |

| -OCH₂- (Ethoxy) | ~4.2 | 4.1 ppm | |

| -CH₂- (Butyrate Chain) | ~2.8 - 3.3 | 2.7 - 3.2 ppm | |

| ¹³C NMR Chemical Shift (ppm) | C=O (Ketone) | ~198 | 197 ppm |

| C=O (Ester) | ~174 | 173 ppm |

Note: Calculated values are approximations and depend on the specific level of theory and basis set used.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics and dynamics are better suited for studying the conformational flexibility and intermolecular interactions of larger systems.

This compound possesses several rotatable bonds, leading to significant conformational flexibility. Conformational analysis aims to identify the stable conformers (local minima on the potential energy landscape) and the energy barriers for rotation between them. chemrxiv.org This analysis can reveal how the molecule's shape changes in different environments and which conformations are most likely to be present. chemrxiv.org The potential energy landscape (PEL) maps the energy of the molecule as a function of its geometry, providing a comprehensive view of its conformational possibilities. chemrxiv.org

In the solid state, molecules pack in a specific arrangement stabilized by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is mapped with properties like d_norm, which indicates the nature of intermolecular contacts. researchgate.net

Red spots on the d_norm surface highlight close contacts (shorter than van der Waals radii), often corresponding to hydrogen bonds.

White areas indicate contacts with distances approximately equal to the van der Waals radii.

Blue areas represent regions with no significant intermolecular contacts. nih.gov

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Description | Typical Contribution (%) |

|---|---|---|

| H···H | Interactions between hydrogen atoms | 50 - 60% |

| O···H / H···O | Interactions involving oxygen and hydrogen, indicative of weak C-H···O hydrogen bonds | 25 - 35% |

| C···H / H···C | Interactions involving carbon and hydrogen atoms | 5 - 15% |

| C···C | π-π stacking interactions between aromatic rings | < 5% |

Note: The contributions are based on typical values for similar organic molecules and illustrate the expected hierarchy of intermolecular forces. nih.govnih.gov

Reaction Mechanism Modeling

Computational Elucidation of Reaction Pathways and Transition States

A thorough review of scientific databases and computational chemistry literature reveals a lack of studies specifically modeling the reaction pathways and transition states for this compound. While computational methods are widely used to investigate reaction mechanisms for other organic compounds, this particular molecule has not been the subject of such research. Therefore, no data on its computed reaction coordinates, activation energies, or transition state geometries can be provided.

Prediction of Regioselectivity and Stereoselectivity

Similarly, there are no published theoretical studies that predict the regioselectivity or stereoselectivity of reactions involving this compound. Computational models that could provide insight into the preferred orientation of reactants and the formation of specific isomers in reactions with this compound have not been developed or reported.

As no computational data was found, data tables cannot be generated.

Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The unique structural features of Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate make it an important starting material for the construction of intricate molecular frameworks and as a precursor to compounds with potential biological activity.

Building Block for the Construction of Complex Organic Architectures

This compound serves as a key intermediate in the synthesis of complex organic molecules. Its structural isomer, ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate, is recognized for its role as an intermediate in the synthesis of elaborate organic structures and pharmaceuticals. This highlights the potential of the 4-ethoxy substituted analogue to be utilized in a similar capacity, offering a scaffold for the introduction of further chemical complexity. The presence of the aromatic ring, the ketone, and the ester functionalities provides multiple reactive sites for chemists to elaborate upon, leading to the generation of diverse and complex molecular architectures.

Precursor in Multi-Step Synthesis of Bioactive Analogues

The core structure of this compound is a valuable starting point for the multi-step synthesis of analogues with potential biological activity. Research into its structural isomer, ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate, has explored its potential antimicrobial and anticancer properties, positioning it as a prospective drug candidate for a range of therapeutic applications. This suggests that this compound could similarly act as a precursor to novel bioactive compounds, with its specific substitution pattern potentially influencing the biological profile of the resulting molecules. The investigation into such derivatives is an active area of research in medicinal chemistry.

Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound's reactivity makes it a suitable precursor for the synthesis of a variety of heterocyclic systems.

Formation of Nitrogen, Oxygen, and Sulfur-Containing Heterocycles

The dicarbonyl functionality, present in the tautomeric enol form of this compound, is particularly useful for the construction of heterocyclic rings. While direct examples involving this specific compound are not extensively documented, the reactivity of analogous β-keto esters is well-established in heterocyclic synthesis.

For instance, the related compound, ethyl 4,4-difluoro-4-phenoxyacetoacetate, has been demonstrated as a valuable precursor for a range of nitrogen-containing heterocycles. mdpi.com Its reactions with various nitrogen-containing nucleophiles have yielded pyrimidines, benzodiazepines, quinolones, and pyrazolopyridines. mdpi.com This suggests that this compound could undergo similar cyclocondensation reactions with appropriate binucleophiles to afford a variety of nitrogen-based heterocyclic systems.

The synthesis of oxygen-containing heterocycles can also be envisaged. For example, intramolecular cyclization reactions or reactions with external oxygen-containing nucleophiles could potentially lead to the formation of furanone or pyranone derivatives.

Furthermore, the synthesis of sulfur-containing heterocycles is a plausible application. Reactions with reagents such as Lawesson's reagent or phosphorus pentasulfide could introduce sulfur into the molecule, paving the way for the synthesis of thiophene (B33073) or thiopyran derivatives. The versatility of β-keto esters in reacting with sulfur-based nucleophiles is a known strategy for the construction of sulfur-containing heterocyclic rings.

Materials Science Applications

The potential applications of this compound extend beyond organic synthesis into the realm of materials science, where its specific chemical properties could be harnessed.

Investigation as a Polymer Additive

While direct studies on the use of this compound as a polymer additive are not widely reported, predictive models based on its chemical structure suggest potential applications in this area. A quantitative structure-use relationship (QSUR) model developed by the U.S. Environmental Protection Agency (EPA) for the isomeric compound, ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate, predicts a probability of its use as a heat stabilizer and a UV absorber. epa.gov These are important functions for polymer additives, which are incorporated into plastics and other polymeric materials to enhance their stability and durability. This predictive data suggests that this compound warrants investigation for similar properties, which could lead to its use in protecting polymers from degradation caused by heat and ultraviolet radiation.

Interactive Data Table: Predicted Functional Uses of a Structural Isomer

| Functional Use | Predicted Probability |

| Fragrance | 0.862 |

| Flavorant | 0.759 |

| Photoinitiator | 0.649 |

| UV Absorber | 0.509 |

| Heat Stabilizer | 0.372 |

| Skin Protectant | 0.326 |

| Antioxidant | 0.228 |

| Catalyst | 0.0894 |

| Skin Conditioner | 0.0799 |

| Colorant | 0.0665 |

| Antimicrobial | 0.0326 |

| Data based on the QSUR model for Ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate epa.gov |

Role of this compound in Enhancing Thermal Stability and UV Resistance of Polymers

While the fields of organic synthesis and materials science extensively explore various compounds for polymer stabilization, direct research findings or documented use of this compound for this specific purpose are not found in the accessible scientific domain. The search for its role as a thermal stabilizer or a UV absorber has yielded no specific data, such as mechanisms of action, the types of polymers it might be compatible with, or quantitative data on the improvements in polymer properties.

It is possible that the compound may be used as an intermediate in the synthesis of more complex polymer additives, or it may be a component within proprietary stabilizer formulations that are not disclosed in public literature. However, without direct evidence, any discussion on its role would be speculative and would not meet the criteria of being based on detailed and verifiable research findings.

Consequently, it is not possible to provide an article section with data tables and detailed research findings on the role of this compound in enhancing the thermal stability and UV resistance of polymers as per the requested outline.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of aryl ketones, including Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate, often involves Friedel-Crafts acylation. rsc.orgruc.dkroutledge.com While effective, traditional methods frequently rely on stoichiometric amounts of Lewis acids like aluminum chloride, which can generate considerable waste. ruc.dk Future research will likely focus on developing more sustainable and environmentally benign synthetic strategies.

Key areas of exploration include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as sulfated zirconia, zeolites, and clays, offers a greener alternative to conventional Lewis acids. rsc.orgroutledge.com These catalysts are often reusable, reduce corrosive waste streams, and can lead to higher selectivity. rsc.org

Microwave-Assisted Synthesis: Microwave heating has been shown to dramatically reduce reaction times and increase yields in Friedel-Crafts acylations, often under solvent-free conditions. ruc.dk Further investigation into microwave-assisted synthesis of this compound could lead to more efficient and scalable processes.

Novel Activating Agents: The use of metal- and halogen-free activating agents, such as methanesulfonic anhydride (B1165640), presents a promising approach to minimize metallic and halogenated waste. organic-chemistry.orgacs.org

Alternative Acylating Agents: Exploring the use of carboxylic acids or esters as acylating agents in the presence of suitable catalysts could provide more atom-economical routes. acs.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Heterogeneous Catalysis | Reusability of catalyst, reduced waste, improved selectivity. rsc.org | Development of novel solid acid catalysts with enhanced activity and stability. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, solvent-free conditions. ruc.dk | Optimization of microwave parameters for the synthesis of this compound. |

| Novel Activating Agents | Elimination of metallic and halogenated waste. organic-chemistry.orgacs.org | Screening and development of new, environmentally friendly activating agents. |

Exploration of Undiscovered Chemical Transformations

The γ-keto ester functionality in this compound provides a versatile platform for a variety of chemical transformations. While some reactions of γ-keto esters are well-established, there remains significant potential for discovering novel and synthetically useful transformations.

Future research could focus on:

Cascade Reactions: Designing one-pot, multi-step reactions that leverage the reactivity of both the ketone and ester functionalities could lead to the efficient synthesis of complex molecules. For instance, a transaminase-catalyzed reaction could convert the γ-keto ester into a corresponding amino ester, which could then undergo spontaneous cyclization to form lactams. researchgate.netscispace.com

Novel Cyclization Strategies: Investigating new methods to construct heterocyclic rings using this compound as a starting material is a promising area. This could involve exploring reactions with various binucleophiles to generate diverse heterocyclic scaffolds.

Radical-Mediated Transformations: The application of radical chemistry to induce novel transformations, such as acyl group migration, could lead to the synthesis of unique structural motifs. acs.org

Biocatalytic Conversions: Employing enzymes to perform selective transformations on the molecule, such as asymmetric reduction of the ketone or hydrolysis of the ester, could provide access to chiral building blocks with high enantiomeric purity.

Advanced Mechanistic Studies to Unravel Complex Reactivity

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and developing new ones.

Future mechanistic studies could involve:

In-depth Analysis of Electrophilic Aromatic Substitution: While the general mechanism of electrophilic aromatic substitution is well-understood, the specific nuances for substituted benzenes, such as the role of the ethoxy group in directing the acylation, warrant further investigation. rsc.orgmasterorganicchemistry.comlibretexts.org Computational studies, alongside experimental kinetic data, can provide a more detailed picture of the reaction pathway. nih.govresearchgate.net

Kinetic and Spectroscopic Studies: Employing techniques such as in-situ spectroscopy and detailed kinetic analysis can provide valuable insights into reaction intermediates and transition states. nih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the influence of different catalysts and reaction conditions. researchgate.net

Computational Design and Prediction of Novel Derivatives

Computational chemistry and molecular modeling are powerful tools for the rational design of novel derivatives of this compound with desired properties.

Future research in this area could include:

In Silico Screening: Creating virtual libraries of derivatives and using computational methods to predict their properties, such as biological activity or material characteristics.

Pharmacophore Modeling and Molecular Docking: If the compound is a precursor to a biologically active molecule, these techniques can be used to design new derivatives with improved binding affinity and selectivity for a specific biological target. semanticscholar.orgresearchgate.net

Predictive Modeling of Reactivity: Developing computational models that can predict the outcome of chemical reactions, allowing for the in silico design of efficient synthetic routes to new derivatives.

Investigation into Structure-Reactivity Relationships for Targeted Synthesis

Understanding the relationship between the molecular structure of this compound and its chemical reactivity is fundamental for designing targeted synthetic strategies.

Future investigations should focus on:

Q & A

Q. How can solubility limitations in aqueous systems be overcome for in vitro studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.